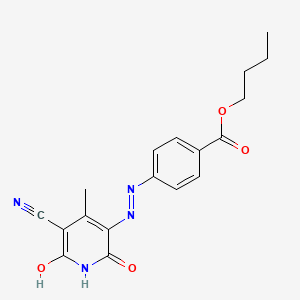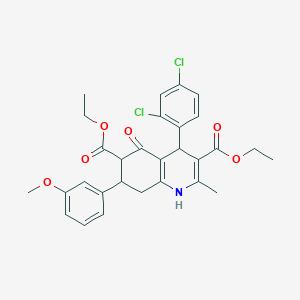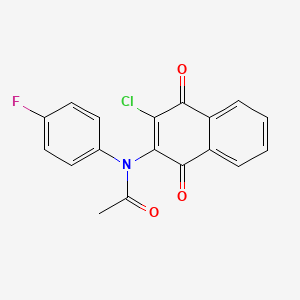
4-(5-Cyano-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-pyridin-3-ylazo)-benzoic acid butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyridine ring, a benzoate group, and various functional groups such as cyano, hydroxy, and oxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE typically involves multiple steps, including the formation of the pyridine ring, the introduction of functional groups, and the coupling of the benzoate group. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Functional groups such as cyano, hydroxy, and oxo groups can be introduced through various chemical reactions, including nucleophilic substitution and oxidation reactions.
Coupling with Benzoate Group: The final step involves coupling the pyridine derivative with a benzoate group, often using esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the cyano group may yield primary amines.
科学的研究の応用
BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering specific signaling pathways that lead to various biological effects.
類似化合物との比較
Similar Compounds
BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE: shares similarities with other pyridine derivatives and benzoate esters.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine have similar pyridine rings but differ in functional groups and biological activity.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate have similar ester groups but differ in their aromatic substituents.
Uniqueness
The uniqueness of BUTYL 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOATE lies in its combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C18H18N4O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
butyl 4-[(5-cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]benzoate |
InChI |
InChI=1S/C18H18N4O4/c1-3-4-9-26-18(25)12-5-7-13(8-6-12)21-22-15-11(2)14(10-19)16(23)20-17(15)24/h5-8H,3-4,9H2,1-2H3,(H2,20,23,24) |
InChIキー |
IBWMERFETDXLRG-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=NC2=C(C(=C(NC2=O)O)C#N)C |
溶解性 |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Pyridinylmethyl)amino]-3-((E)-{[(E)-3-pyridinylmethyl]imino}methyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11633238.png)
![4-(benzyloxy)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11633244.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633246.png)
![1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline](/img/structure/B11633249.png)



![Prop-2-en-1-yl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633271.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B11633277.png)
![methyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate](/img/structure/B11633279.png)
![2-(3,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11633288.png)

![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633301.png)
![2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633305.png)
